Spiro[2.5]octane-6-sulfonyl fluoride
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Overview
Description
Spiro[2.5]octane-6-sulfonyl fluoride is a unique chemical compound characterized by its spirocyclic structure, which includes a sulfonyl fluoride functional group.
Preparation Methods
The synthesis of Spiro[2.5]octane-6-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of spirocyclic precursors using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired sulfonyl fluoride . Another method involves the fluoride-chloride exchange from corresponding sulfonyl chlorides, which is a well-established technique in the synthesis of sulfonyl fluorides .
Chemical Reactions Analysis
Spiro[2.5]octane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Fluorination:
Common reagents used in these reactions include potassium fluoride, thiols, and various nucleophiles. The major products formed from these reactions are typically sulfonyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Spiro[2.5]octane-6-sulfonyl fluoride has found widespread applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors due to its ability to form stable covalent bonds with active site residues.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for various enzymes and receptors.
Materials Science: The compound’s unique structure and reactivity make it a valuable component in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Spiro[2.5]octane-6-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent adducts with amino acids in proteins, particularly serine, threonine, and cysteine residues. This reactivity underlies its use as an enzyme inhibitor and a tool for studying enzyme mechanisms .
Comparison with Similar Compounds
Spiro[2.5]octane-6-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with similar reactivity but less structural complexity.
Benzenesulfonyl Fluoride: Another sulfonyl fluoride that is widely used in organic synthesis and chemical biology.
Trifluoromethanesulfonyl Fluoride: Known for its high reactivity and use in the synthesis of trifluoromethylated compounds.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct steric and electronic properties, making it a valuable tool in various chemical applications .
Properties
Molecular Formula |
C8H13FO2S |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
spiro[2.5]octane-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H13FO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
InChI Key |
OZSIUMLIYWROBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)F)CC2 |
Origin of Product |
United States |
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